8-fluoro-2-(phenylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a complex organic compound notable for its structural and functional properties. It belongs to a class of compounds known as indoles, which are characterized by a bicyclic structure containing a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The specific compound has garnered interest due to its potential applications in medicinal chemistry and pharmacology.
The compound is classified under the pyridoindole derivatives, specifically as a substituted indole. Its chemical formula is , and it has a molecular weight of approximately 240.27 g/mol. The compound is often synthesized for research purposes and may be available from various chemical suppliers, including Sigma-Aldrich and AChemBlock .
The synthesis of 8-fluoro-2-(phenylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the reaction progress and confirm product identity.
The molecular structure of 8-fluoro-2-(phenylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole features:
8-fluoro-2-(phenylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can participate in various chemical reactions:
Reactions involving this compound often require specific conditions such as inert atmospheres or controlled temperatures to prevent degradation or unwanted side reactions.
The mechanism of action for compounds like 8-fluoro-2-(phenylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is primarily studied in the context of their biological activity.
Research indicates that derivatives of pyridoindoles may interact with various biological targets such as receptors or enzymes involved in neurotransmission or cell signaling pathways. The presence of the fluorine atom may enhance lipophilicity and bioavailability.
Studies have shown that similar compounds exhibit significant activity against certain cancer cell lines and may also possess neuroprotective effects .
8-fluoro-2-(phenylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has several potential scientific applications:
The synthesis of 8-fluoro-2-(phenylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole critically depends on reliable access to the core heterocyclic scaffold: 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (CAS 39876-39-6). This tricyclic precursor features a fused pyridoindole structure bearing a fluorine atom at the C8 position of the indole moiety and a secondary amine at the C2 position of the piperidine ring, providing the essential site for subsequent N-acylation. The molecular framework is defined by the empirical formula C~11~H~11~FN~2~ and a molecular weight of 190.22 g/mol [2] [5].
Commercially, this scaffold is available from specialized chemical suppliers like AChemBlock (Cat ID: T97288) and AK Scientific (Cat: 2500AE), typically at purities of 95% and 98% respectively. Key physicochemical properties documented for the precursor include a crystalline solid form, a melting point range of 214-216°C, a density of 1.27 g/cm³, and a refractive index of 1.64 [2] [5]. The compound is classified as a combustible solid (Storage Class Code 11) and requires storage under cool, dry, inert conditions for long-term stability [5].
Table 1: Commercial Sources and Specifications of 8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Supplier | Catalog ID | Purity | CAS Number | Molecular Formula | Packaging Options | Price Range |
---|---|---|---|---|---|---|
AChemBlock | T97288 | 95% | 39876-39-6 | C~11~H~11~FN~2~ | 25g, 100g | $270 (25g), $1095 (100g) |
AK Scientific | 2500AE | 98% | 39876-39-6 | C~11~H~11~FN~2~ | Various | Available upon quote |
Sigma-Aldrich | CBR02444 | Not specified | 39876-39-6 | C~11~H~11~FN~2~ | Limited | Research-quote |
Synthetic routes to this scaffold often employ Fischer indole synthesis or palladium-catalyzed cyclization strategies. The Fischer approach involves condensing 4-fluorophenylhydrazine with piperidin-4-one derivatives under acidic conditions, facilitating cyclization to form the tetrahydro-pyrido[4,3-b]indole core. Alternative modern routes leverage transition metal catalysis for constructing the indole ring system, offering improved regioselectivity crucial for introducing the fluorine specifically at the C8 position. The SMILES string (FC1=CC2=C(C=C1)NC1=C2CNCC1) accurately depicts the connectivity and fluorine positioning essential for directing subsequent electrophilic substitutions or metalation reactions [2] [4].
The introduction of the phenylacetyl moiety at the secondary amine (C2 position) of the 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold represents the definitive step in synthesizing the target compound. This N-acylation transforms the scaffold into 8-fluoro-2-(phenylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, significantly altering the molecule's steric bulk, electronic properties, and potential for biological interactions. Acylation at this position is chemically analogous to modifications observed in PubChem entry CID 42582730, which describes the structurally related 2-acetyl-8-fluoro derivative (C~13~H~13~FN~2~O) [1].
Two predominant strategies govern this key transformation:
Table 2: Comparison of Acylation Strategies for Phenylacetyl Group Incorporation
Method | Reagents/Conditions | Solvent System | Temperature | Typical Yield | Key Advantages | Key Challenges |
---|---|---|---|---|---|---|
Schotten-Baumann | Phenylacetyl Chloride, NaOH/H~2~O | CH~2~Cl~2~/H~2~O | 0°C → 25°C | 65-85% | Fast reaction, simple workup | Hydrolysis of acid chloride, possible diacylation |
Carbodiimide-Mediated | Phenylacetic Acid, EDC, DMAP | Anhydrous DMF or CH~3~CN | 25°C | 70-90% | Mild conditions, avoids acid chloride synthesis | Requires purification from urea byproducts |
Active Ester | Phenylacetyl Pentafluorophenyl Ester | Anhydrous THF or CH~2~Cl~2~ | 25°C - 40°C | 75-92% | High reactivity, clean reaction profile | Higher cost of pentafluorophenol reagents |
Patent literature (WO2016097072A1) underscores the significance of this acylation pattern, demonstrating that arylacetyl groups at the C2 position modulate receptor binding affinity and functional activity in related tetrahydro-pyrido[4,3-b]indole and tetrahydro-pyrido[3,4-b]indole derivatives designed as estrogen receptor modulators. The phenylacetyl group provides a lipophilic aryl moiety connected via a flexible methylene linker, contrasting with the rigidity of direct aryl attachments or the smaller size of acetyl groups [6] [9]. Computational analyses suggest the phenylacetyl group's conformational flexibility allows optimal positioning of the phenyl ring within hydrophobic binding pockets of target proteins, potentially explaining its prevalence in bioactive derivatives.
The synthesis of N-functionalized derivatives, including 8-fluoro-2-(phenylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, benefits from both traditional solution-phase chemistry and more modern solid-phase techniques, each offering distinct advantages for scale, parallel synthesis, and purification.
Solid-Phase Synthesis: This approach is highly efficient for generating libraries of analogues. The 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold can be immobilized onto solid supports (e.g., Wang resin, Rink amide resin) via a suitable linker attached to a nitrogen atom. Common strategies involve protecting the secondary amine (C2 position) and functionalizing a carboxyl group introduced at a suitable position on the indole or piperidine ring for attachment to the resin. Following deprotection of the C2 amine, on-resin acylation with activated phenylacetic acid derivatives (e.g., phenylacetyl hydroxysuccinimide ester) is performed. Cleavage from the resin under acidic conditions (e.g., trifluoroacetic acid) then yields the target compound. This method enables rapid purification by simple filtration and washing steps, significantly reducing chromatographic needs, and is ideal for generating structurally diverse analogues for structure-activity relationship studies [7] [9].
Solution-Phase Synthesis: This remains the primary method for large-scale synthesis (>100g) of 8-fluoro-2-(phenylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. The process involves sequential steps starting from the commercially available scaffold:
Table 3: Solid-Phase vs. Solution-Phase Synthesis of 8-Fluoro-2-(phenylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Parameter | Solid-Phase Approach | Solution-Phase Approach |
---|---|---|
Scale Suitability | Milligrams to low grams (library synthesis) | Milligrams to kilograms (large-scale production) |
Purification | Primarily filtration/washes; minimal chromatography | Requires chromatography or recrystallization |
Automation Potential | High (amenable to robotic synthesizers) | Low to Moderate (batch processing) |
Key Step | On-resin acylation followed by cleavage | Direct acylation of scaffold in solution |
Throughput for Analogues | High (parallel synthesis of many analogues) | Lower (sequential synthesis) |
Typical Purity (Crude) | Moderate to High (due to excess reagents removal) | Variable (requires purification) |
Primary Use Case | Discovery-phase SAR exploration | Preclinical/Clinical supply, bulk material production |
Patent AU2009206246B2 highlights the versatility of N-acylated tetrahydro-pyrido[4,3-b]indoles, demonstrating their relevance beyond estrogen receptor modulation, potentially encompassing interactions with neurotransmitter receptors like serotonin or histamine receptors. While this patent focuses on therapeutic applications, its synthetic disclosures confirm the broad utility of both solution and solid-phase methods for introducing diverse acyl groups, including phenylacetyl, onto the core scaffold. The choice between solid-phase and solution-phase synthesis ultimately depends on the required scale, the need for analogue diversification, and available laboratory infrastructure [7] [9].
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.:
CAS No.: 25309-44-8